molecular formula C13H8Cl3NO2 B12526083 Quinolin-8-yl 3,4,4-trichlorobut-3-enoate CAS No. 654646-36-3

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B12526083
CAS No.: 654646-36-3
M. Wt: 316.6 g/mol
InChI Key: GLYJYAFCWHXNRB-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is a chemical compound with the molecular formula C13H8Cl3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a quinoline ring attached to a trichlorobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of quinolin-8-ol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid.

    Reduction: Reduction reactions can convert the trichlorobutenoate moiety to a less chlorinated derivative.

    Substitution: The chlorine atoms in the trichlorobutenoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid, reduced derivatives, and substituted analogs.

Scientific Research Applications

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The trichlorobutenoate moiety can undergo metabolic transformations, generating reactive intermediates that can further interact with cellular components. These interactions can trigger various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl acetate: A simpler ester derivative with similar biological activities.

    Quinolin-8-yl benzoate: Another ester derivative with a different aromatic moiety.

    Quinolin-8-yl 3,4-dichlorobut-3-enoate: A closely related compound with fewer chlorine atoms.

Uniqueness

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the butenoate moiety enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Properties

CAS No.

654646-36-3

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

quinolin-8-yl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C13H8Cl3NO2/c14-9(13(15)16)7-11(18)19-10-5-1-3-8-4-2-6-17-12(8)10/h1-6H,7H2

InChI Key

GLYJYAFCWHXNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)CC(=C(Cl)Cl)Cl)N=CC=C2

Origin of Product

United States

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